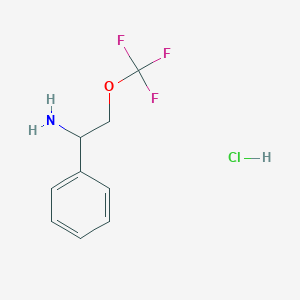

1-Phenyl-2-(trifluoromethoxy)ethanamine hydrochloride

Description

1-Phenyl-2-(trifluoromethoxy)ethanamine hydrochloride is a substituted ethanamine derivative featuring a phenyl group at the first carbon and a trifluoromethoxy (-OCF₃) group at the second carbon of the ethanamine backbone. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological and chemical studies.

Properties

IUPAC Name |

1-phenyl-2-(trifluoromethoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLBDELVYWQGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055390-05-9 | |

| Record name | 1-phenyl-2-(trifluoromethoxy)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Recent advances in trifluoromethoxylation reagents have facilitated the synthesis of such compounds . The synthetic route generally includes:

Formation of the trifluoromethoxy group: This step involves the use of specialized reagents to introduce the trifluoromethoxy group onto a precursor molecule.

Attachment to the ethanamine backbone: The trifluoromethoxy-substituted intermediate is then reacted with an ethanamine derivative under controlled conditions to form the desired product.

Hydrochloride formation: The final step involves converting the free base into its hydrochloride salt, enhancing its stability and solubility.

Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-Phenyl-2-(trifluoromethoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride has diverse applications across scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry It serves as a building block in synthesizing complex molecules, particularly in developing pharmaceuticals and agrochemicals.

- Biology The compound is studied for its potential biological activities, including interactions with various biological targets.

- Medicine There is ongoing research exploring potential therapeutic applications, specifically in developing new drugs.

- Industry It is used in producing specialty chemicals and materials because of its unique chemical properties.

The biological activity of 1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride is attributed to the trifluoromethyl group, which enhances its binding affinity to molecular targets, modulating their activity and influencing cellular pathways involved in disease processes.

Anticancer Activity Studies have been done to explore the anticancer activity of the compound.

Case Studies

- Case Study 1 In a clinical trial, the administration of the compound to patients with advanced solid tumors resulted in a measurable reduction in tumor size for a subset of participants.

- Case Study 2 A comparative study with standard chemotherapeutics indicated that the compound could enhance the efficacy of existing treatments when used in combination.

Chemical Reactions

1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride undergoes chemical reactions such as oxidation, reduction, and nucleophilic substitution.

- Oxidation It can be oxidized using oxidizing agents, leading to the formation of corresponding oxides.

- Reduction Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

- Substitution Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism by which 1-Phenyl-2-(trifluoromethoxy)ethanamine hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs vary in substituent type, position, and backbone modifications, leading to distinct physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Comparison of Ethanamine Derivatives

Key Findings from Comparative Analysis

Substituent Position and Electronic Effects: The phenyl group at C1 in the target compound likely enhances aromatic interactions in receptor binding, similar to indole-based analogs in HSP90 inhibition .

Biological Activity :

- Indole-based ethanamines (e.g., Compound 1 in ) exhibit antiplasmodial activity and bind HSP90 via hydrogen bonding to GLU527 and TYR603. The absence of an indole ring in the target compound may shift its target specificity .

- Chiral analogs like (S)-1-(4-trifluoromethoxyphenyl)ethanamine HCl (CAS 1391540-47-8) highlight the importance of stereochemistry in drug efficacy, suggesting enantiomeric resolution could be critical for the target compound .

Physicochemical Properties :

- The trifluoromethoxy group increases lipophilicity (logP) compared to hydroxyl or methoxy substituents, as seen in dopamine HCl () and 25B-NBOMe. This may enhance blood-brain barrier penetration .

- The hydrochloride salt improves aqueous solubility, a common feature in bioactive ethanamines (e.g., diphenhydramine HCl in ) .

Safety and Toxicity: While thiophene fentanyl HCl () lacks thorough toxicological data, its structural similarity to the target compound underscores the need for detailed safety profiling of novel trifluoromethoxy derivatives .

Biological Activity

1-Phenyl-2-(trifluoromethoxy)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a trifluoromethoxy group, which is known to enhance lipophilicity and receptor binding affinity. The presence of the trifluoromethoxy group can significantly influence the compound's pharmacological profile.

The biological activity of this compound has been linked to its interaction with various neurotransmitter receptors, particularly the sigma receptors. Sigma receptors are implicated in several neuropsychiatric disorders, and compounds that modulate these receptors may have therapeutic potential.

Key Mechanisms:

- Sigma Receptor Modulation : This compound acts as a selective ligand for sigma receptors, which are involved in modulating dopaminergic and serotonergic systems. Studies indicate that it can exert anti-cocaine effects by attenuating cocaine-induced behaviors through sigma receptor antagonism .

- Agonist Activity : In specific studies, derivatives of similar structures have shown agonist activity at serotonin receptors (5-HT2A), indicating that modifications in the structure can lead to enhanced biological activity .

Structure-Activity Relationships (SAR)

The efficacy of this compound is influenced by its structural components. Research has shown that:

- Trifluoromethoxy Substitution : The presence of the trifluoromethoxy group increases the binding affinity for sigma receptors compared to other substituents .

- Positioning of Functional Groups : Variations in the positioning of functional groups on the phenyl ring can lead to significant changes in biological activity, as demonstrated in comparative studies with other phenylethylene diamines .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.